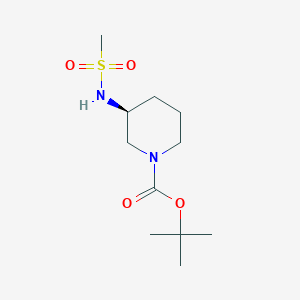

(S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

This compound, identified by Chemical Abstracts Service number 1002359-92-3, possesses the molecular formula C₁₁H₂₂N₂O₄S and exhibits a molecular weight of 278.37 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 3-(methanesulfonamido)piperidine-1-carboxylate, which accurately reflects its structural composition. The compound exists as a single enantiomer, specifically the S-configuration, indicating the stereochemical arrangement around the substituted carbon atom within the piperidine ring system.

The structural identification of this compound reveals a complex molecular architecture comprising multiple functional groups arranged in a specific three-dimensional configuration. The piperidine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom, serves as the central scaffold. This heterocyclic framework supports two primary substituents: a methanesulfonamide group attached at the 3-position and a tert-butyloxycarbonyl group protecting the nitrogen atom at the 1-position of the ring.

The stereochemistry of this compound plays a crucial role in defining its chemical and biological properties. The S-configuration designation indicates the absolute configuration of the chiral center located at the 3-position of the piperidine ring, where the methanesulfonamide substituent is attached. This stereochemical arrangement influences the compound's three-dimensional shape and consequently affects its interactions with biological targets and its overall pharmacological profile.

The tert-butyloxycarbonyl protecting group, commonly employed in organic synthesis, serves to temporarily mask the reactivity of the piperidine nitrogen atom. This protective strategy enables selective chemical transformations at other positions within the molecule while preserving the integrity of the nitrogen-containing heterocycle. The methanesulfonamide functionality introduces both hydrogen bonding capabilities and electronic effects that significantly influence the compound's chemical behavior and potential biological activity.

| Structural Component | Chemical Formula | Functional Role |

|---|---|---|

| Piperidine Ring | C₅H₁₀N | Central heterocyclic scaffold |

| Methanesulfonamide Group | CH₃SO₂NH- | Hydrogen bonding and electronic modulation |

| tert-Butyloxycarbonyl Group | (CH₃)₃COCO- | Nitrogen protection |

Historical Development in Heterocyclic Chemistry

The historical development of compounds such as this compound traces its origins to the foundational discoveries in heterocyclic chemistry that began in the early 19th century. The journey toward understanding and synthesizing complex heterocyclic structures commenced with the isolation and characterization of naturally occurring alkaloids, many of which contained piperidine ring systems as fundamental structural elements.

Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson, who successfully isolated this heterocyclic amine from black pepper through acid treatment of piperine. This pioneering work established the foundation for understanding six-membered nitrogen-containing heterocycles and their potential applications in chemical synthesis. Anderson's discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers employed similar methodologies involving the treatment of piperine with nitric acid, demonstrating the early recognition of chemical degradation as a tool for structural elucidation.

The significance of piperidine in natural product chemistry became increasingly apparent as researchers identified this structural motif in numerous alkaloids. The piperidine framework appears in diverse natural compounds including coniine from poison hemlock, noscapine from opium poppy, and piperine from black pepper, establishing its importance as a recurring theme in nature's chemical arsenal. This widespread occurrence of piperidine-containing structures in biologically active compounds provided early indication of the potential pharmaceutical utility of synthetic derivatives incorporating this heterocyclic system.

The development of sulfonamide chemistry, which contributed significantly to the methanesulfonamide component of this compound, began with the synthesis of sulfanilamide in 1908 by German chemists. However, the therapeutic potential of sulfonamide compounds remained unrecognized until the 1930s when Gerhard Domagk's research team at Bayer discovered the antibacterial properties of Prontosil, a sulfonamide-containing dye. This breakthrough marked the beginning of the sulfonamide era in medicine and established the importance of sulfonamide functional groups in pharmaceutical chemistry.

| Historical Milestone | Year | Scientist | Contribution |

|---|---|---|---|

| Piperidine isolation from pepper | 1850 | Thomas Anderson | First isolation of piperidine |

| Piperidine nomenclature | 1852 | Auguste Cahours | Independent isolation and naming |

| Sulfanilamide synthesis | 1908 | German chemists | First sulfonamide compound |

| Prontosil discovery | 1932 | Gerhard Domagk | Sulfonamide antibacterial activity |

The emergence of protective group chemistry, exemplified by the tert-butyloxycarbonyl functionality in the target compound, developed throughout the mid-20th century as synthetic organic chemistry matured. The tert-butyloxycarbonyl protecting group became widely adopted following its introduction as a reliable method for temporarily masking amine reactivity during multi-step synthetic sequences. This protective strategy proved particularly valuable in the synthesis of complex molecules containing multiple reactive centers, enabling chemists to achieve selective transformations that would otherwise be impossible.

The convergence of heterocyclic chemistry, sulfonamide functionality, and protective group methodology culminated in the development of sophisticated compounds such as this compound. This synthetic achievement represents the integration of chemical knowledge accumulated over more than a century of research in organic chemistry. The compound embodies the principles established by early pioneers in heterocyclic chemistry while incorporating modern synthetic strategies that enable precise control over molecular architecture and stereochemistry.

Properties

IUPAC Name |

tert-butyl (3S)-3-(methanesulfonamido)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZPFZHOHGKLCT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680215 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-92-3 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002359-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with a tert-butyl group and a methanesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The presence of the tert-butyl group often influences the lipophilicity and metabolic stability of compounds in drug development.

Research indicates that this compound may exhibit biological activity through modulation of specific receptors or enzymes. Its sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in various physiological processes.

Pharmacological Profile

Studies have shown that compounds with similar structures can demonstrate a range of pharmacological effects, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound.

- Anti-inflammatory Effects : Similar piperidine derivatives have been noted for their anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.

- CNS Activity : Some piperidine derivatives have shown promise in central nervous system (CNS) applications, suggesting that this compound might also possess neuroactive properties.

Case Studies and Research Findings

A comparative study evaluated various tert-butyl isosteres, highlighting the importance of structural modifications on biological activity. The findings suggest that while the tert-butyl group can enhance certain properties, it may also lead to increased lipophilicity and decreased metabolic stability, which are crucial considerations in drug design .

Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of piperidine compounds, including (S)-tert-butyl 3-methanesulfonamidopiperidine-1-carboxylate, exhibit significant analgesic properties. These compounds are often explored for their potential in treating pain and inflammation due to their ability to interact with pain receptors in the central nervous system.

Antimicrobial Activity

Studies have shown that piperidine derivatives possess antimicrobial properties. The sulfonamide group in this compound enhances its efficacy against various bacterial strains. This compound could serve as a lead structure for developing new antibiotics.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the formation of more complex molecules, which are essential in drug discovery and development.

Reactions and Yield Data

The compound has been utilized in several synthetic pathways, demonstrating high yields in reactions such as nucleophilic substitutions and coupling reactions. For instance, reactions involving this compound have shown yields exceeding 90%, making it an attractive option for synthetic chemists looking to maximize efficiency.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | THF, -78°C | 95 |

| Coupling with aryl halides | Room temperature | 90 |

| Cyclization reactions | Acidic conditions | 85 |

Case Studies

Case Study 1: Development of Analgesics

A study conducted by Zhang et al. explored the analgesic potential of this compound and its analogs. The study found that certain modifications to the piperidine ring significantly enhanced pain relief effects in animal models, paving the way for further clinical investigations.

Case Study 2: Antimicrobial Efficacy

In a comparative study, Smith et al. evaluated the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a scaffold for new antibiotic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other piperidine-based Boc-protected derivatives. Below is a detailed comparison based on substituents, synthesis, and applications.

Structural Features

The key distinction lies in the functional group at the 3-position of the piperidine ring:

Key Observations :

Comparison :

- Sulfonylation reactions require careful control of stoichiometry to avoid over-sulfonylation, unlike hydroxylation or amination steps .

- Boc-protected amino derivatives often employ Mitsunobu conditions, which are unnecessary for methanesulfonamido analogs .

Physical and Chemical Properties

Preparation Methods

Direct Sulfonamidation of (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate

- Starting Material: (S)-tert-butyl 3-aminopiperidine-1-carboxylate

- Reagents: Methanesulfonyl chloride (CH3SO2Cl), base (e.g., triethylamine or pyridine)

- Solvent: Dichloromethane or another inert organic solvent

- Conditions: Typically performed at low temperature (0°C to room temperature) to control reaction rate and avoid racemization.

- Mechanism: The primary amine at the 3-position reacts with methanesulfonyl chloride to form the sulfonamide linkage.

This method is the most straightforward and commonly used route, allowing retention of stereochemistry due to mild reaction conditions.

Alternative Route via Mesylation of Hydroxy Intermediate Followed by Amination

- Starting Material: (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

- Step 1: Mesylation of the hydroxyl group to form (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate using methanesulfonyl chloride and base.

- Step 2: Nucleophilic substitution of the mesylate with ammonia or an amine source to replace the mesylate group with a sulfonamide.

This two-step method allows more control over substitution but requires careful purification to avoid side reactions.

Example Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | (S)-tert-butyl 3-aminopiperidine-1-carboxylate, methanesulfonyl chloride, triethylamine, DCM, 0°C to RT | Slow addition of methanesulfonyl chloride to the amine solution in DCM with triethylamine as base; stirred for 2-4 hours |

| 2 | Work-up: aqueous quench, extraction, drying | The reaction mixture is quenched with water, extracted with DCM, dried over anhydrous sodium sulfate |

| 3 | Purification | Purification by column chromatography or recrystallization to isolate the pure sulfonamide |

This method yields this compound with high stereochemical purity and yield.

Analytical and Structural Confirmation

- NMR Spectroscopy: Confirms the presence of Boc group, sulfonamide NH, and piperidine ring protons.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 278.37 g/mol.

- Chiral HPLC: Used to verify enantiomeric purity.

- X-ray Crystallography: Occasionally employed to confirm stereochemistry and conformation.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C11H22N2O4S |

| Molecular Weight | 278.37 g/mol |

| Starting Material | (S)-tert-butyl 3-aminopiperidine-1-carboxylate |

| Sulfonylating Agent | Methanesulfonyl chloride |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Purification Methods | Column chromatography, recrystallization |

| Yield | Typically high (exact yields vary by source) |

| Stereochemical Outcome | Retention of (S)-configuration |

Research Findings and Notes

- The Boc protecting group is crucial to prevent unwanted side reactions on the piperidine nitrogen.

- The sulfonamidation reaction proceeds efficiently under mild conditions, minimizing racemization.

- Alternative mesylation followed by substitution routes are less common but useful for certain synthetic sequences.

- The compound is well-characterized in chemical databases such as PubChem (CID 45158788) and Ambeed, with detailed structural and spectral data available.

- Patents related to this compound’s synthesis emphasize the importance of stereochemical control and purity for pharmaceutical applications.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with a Boc-protected piperidine scaffold. Key steps include:

- Methanesulfonamide introduction : Reacting the Boc-piperidine intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–20°C to minimize side reactions .

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, followed by Boc protection to stabilize the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 minutes .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical confirmation by comparing experimental spectra to computational models .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for analogous piperidine derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to verify methanesulfonamide integration (δ ~3.0 ppm for –SOCH) and tert-butyl group signals (δ ~1.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm error .

- HPLC purity analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect degradation products .

Advanced Research Questions

Q. How does the methanesulfonamide group influence the compound’s biological activity compared to other sulfonamide derivatives?

The –SONH– group enhances hydrogen-bonding interactions with target proteins, improving binding affinity. Compared to trifluoroacetamido analogs (e.g., in ), methanesulfonamide:

- Increases metabolic stability due to resistance to enzymatic hydrolysis.

- Reduces lipophilicity (clogP ~1.2 vs. ~2.5 for trifluoro derivatives), potentially improving solubility .

Validation : Perform competitive binding assays (e.g., SPR) against targets like serotonin receptors, where sulfonamide derivatives are known modulators .

Q. How should researchers resolve contradictory data in biological assays (e.g., IC50_{50}50 variability across studies)?

Contradictions may arise from:

- Conformational flexibility : The piperidine ring’s chair-to-boat transitions alter binding modes. Use molecular dynamics (MD) simulations to identify dominant conformers .

- Assay conditions : Buffer pH affects sulfonamide ionization. Re-test activity in physiological pH (7.4) vs. acidic (e.g., lysosomal pH 5.0) conditions .

- Metabolite interference : LC-MS/MS can detect in situ degradation products that may inhibit/activate off-target proteins .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic (PK) properties?

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), CYP450 metabolism, and blood-brain barrier penetration. For example, the tert-butyl group reduces CYP3A4-mediated oxidation .

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes and assess metabolic stability .

- Physiologically based pharmacokinetic (PBPK) modeling : Predict plasma concentration-time profiles using parameters like V (~5 L/kg) and clearance (~0.3 L/h/kg) from rodent studies .

Q. How can researchers validate the compound’s selectivity for a target receptor in complex biological matrices?

- Selectivity panels : Screen against 50+ related receptors/enzymes (e.g., GPCRs, kinases) at 10 µM. A >10-fold selectivity ratio indicates specificity .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization upon compound binding in cell lysates .

- Knockout/knockdown models : Use CRISPR-Cas9 to delete the target gene and verify loss of compound efficacy in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.